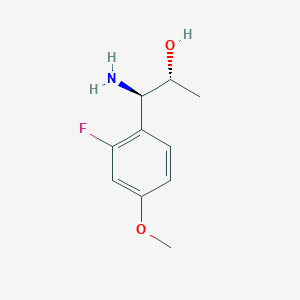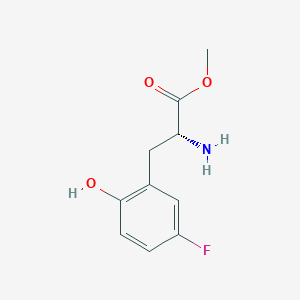
3-(2-Anthryl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Anthryl)morpholine is an organic compound with the molecular formula C18H17NO It consists of a morpholine ring attached to an anthracene moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Anthryl)morpholine typically involves the reaction of 2-bromoanthracene with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The reaction is carried out in the presence of a palladium catalyst, a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is typically performed in a solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Anthryl)morpholine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can target the anthracene ring, leading to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
3-(2-Anthryl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 3-(2-Anthryl)morpholine depends on its specific application. In bioimaging, the compound’s fluorescence properties are exploited. The anthracene moiety absorbs light and emits fluorescence, which can be used to visualize biological structures. In drug development, the morpholine ring may interact with biological targets, such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(9-Anthryl)morpholine: Similar structure but with the anthracene moiety attached at the 9-position.
3-(2-Naphthyl)morpholine: Contains a naphthalene ring instead of an anthracene ring.
3-(2-Phenyl)morpholine: Contains a phenyl ring instead of an anthracene ring.
Uniqueness
3-(2-Anthryl)morpholine is unique due to the specific positioning of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as bioimaging and materials science.
Propriétés
Formule moléculaire |
C18H17NO |
|---|---|
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
3-anthracen-2-ylmorpholine |
InChI |
InChI=1S/C18H17NO/c1-2-4-14-10-17-11-16(18-12-20-8-7-19-18)6-5-15(17)9-13(14)3-1/h1-6,9-11,18-19H,7-8,12H2 |
Clé InChI |
BNYGUUWNFUJGMN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)


![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
